molecular formula C20H21N3O6S B2416731 N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 955234-78-3

N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2416731
CAS No.: 955234-78-3
M. Wt: 431.46
InChI Key: WUOVTUMGBYFIEP-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound. Its intricate structure suggests potential bioactivity and diverse applications across scientific domains.

Mechanism of Action

Target of Action

Similar compounds have shown antitumor activities against various cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.

Biochemical Pathways

Similar compounds have shown to affect pathways related to cell cycle progression and apoptosis . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and cell death.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects on a molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions. Starting with benzo[d][1,3]dioxole, various intermediates are formed through selective functional group transformations. Key steps include sulfonamide formation, acylation, and coupling reactions.

Industrial Production Methods: Industrial synthesis involves optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification are employed for large-scale production. Catalysts and reagents are chosen to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Selective oxidation of functional groups can introduce new reactive sites.

  • Reduction: Reduction reactions can modify specific functional groups without altering the core structure.

  • Substitution: Various substitution reactions (nucleophilic/electrophilic) are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products:

Scientific Research Applications

Chemistry: In chemical research, this compound is used as a building block for more complex molecules. Its diverse functional groups facilitate varied synthetic pathways.

Biology: In biological studies, it serves as a probe for investigating cellular processes due to its potential bioactivity. It interacts with specific proteins and enzymes, aiding in the study of biochemical pathways.

Medicine: Its bioactive properties make it a candidate for drug development. It is tested for efficacy against various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound's unique properties are leveraged for material science, such as developing advanced polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds:

  • N-phenylacetamide derivatives

  • Pyrrolidinone-based compounds

  • Benzo[d][1,3]dioxole-containing molecules

Uniqueness: N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of functional groups

There you have it! This deep dive into the compound highlights its intricate chemistry and broad-ranging utility. Anything specific you need more detail on?

Properties

IUPAC Name

N-[4-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-13(24)22-15-2-5-17(6-3-15)30(26,27)21-10-14-8-20(25)23(11-14)16-4-7-18-19(9-16)29-12-28-18/h2-7,9,14,21H,8,10-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOVTUMGBYFIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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